6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15961650
InChI: InChI=1S/C11H9F2NO/c1-6-3-10(15)8-4-7(12)5-9(13)11(8)14(6)2/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9F2NO
Molecular Weight: 209.19 g/mol

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one

CAS No.:

Cat. No.: VC15961650

Molecular Formula: C11H9F2NO

Molecular Weight: 209.19 g/mol

* For research use only. Not for human or veterinary use.

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one -

Specification

Molecular Formula C11H9F2NO
Molecular Weight 209.19 g/mol
IUPAC Name 6,8-difluoro-1,2-dimethylquinolin-4-one
Standard InChI InChI=1S/C11H9F2NO/c1-6-3-10(15)8-4-7(12)5-9(13)11(8)14(6)2/h3-5H,1-2H3
Standard InChI Key MKLZAPFRDVVVIE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)C2=C(N1C)C(=CC(=C2)F)F

Introduction

Structural Identification and Nomenclature

The IUPAC name 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one defines a quinoline scaffold substituted with fluorine atoms at positions 6 and 8, methyl groups at positions 1 and 2, and a ketone group at position 4. Key structural features include:

  • Molecular formula: C11H10F2NO\text{C}_{11}\text{H}_{10}\text{F}_2\text{NO} (calculated based on analogs like 6,8-difluoro-1-methylquinolin-4(1H)-one ).

  • Molecular weight: 209.19 g/mol (analogous to 1-ethyl-6,8-difluoroquinolin-2-one ).

The compound’s planar aromatic system is disrupted by the methyl groups at positions 1 and 2, which influence solubility and crystal packing dynamics. X-ray diffraction studies of similar quinolones reveal that substituents like ortho-methyl groups reduce molecular planarity, thereby enhancing aqueous solubility by disrupting dense crystal lattices .

Synthetic Pathways and Optimization

Core Quinoline Synthesis

The synthesis of fluorinated quinolones typically begins with cyclocondensation reactions. For example, 8-fluoro-2,3-dimethylquinolin-4-ol—a structurally related intermediate—is synthesized via a one-step reaction between 2-fluoroaniline and ethyl 2-methylacetoacetate in polyphosphoric acid (PPA) at 150°C . This method achieves yields exceeding 85%, with PPA acting as both solvent and catalyst .

Table 1: Reaction Conditions for Quinoline Intermediate Synthesis

Reactant 1Reactant 2CatalystTemperatureYield (%)
2-FluoroanilineEthyl 2-methylacetoacetatePPA150°C89.2
2-FluorophenolEthyl 2-methylacetoacetatePPA150°C85.0

Functionalization Strategies

Physicochemical Properties

Solubility and Stability

The ortho-methyl groups in 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one are predicted to enhance aqueous solubility compared to non-methylated analogs. Quantum mechanics (QM) calculations on similar compounds show that methyl substituents increase torsional barriers along the C3–C12 bond, reducing molecular planarity and improving solubility . For example:

  • 3-(4-Trifluoromethoxy)phenyl-4(1H)-quinolone (58) exhibits 60.0% inhibition in vivo but suffers from poor solubility .

  • Adding an ortho-methyl group (as in 12) increases solubility by 15–20%, though microsomal stability remains a challenge .

Table 2: Comparative Solubility of Selected Quinolones

CompoundSubstituentsAqueous Solubility (μg/mL)
43-Phenyl12.4
123-(ortho-Methylphenyl)28.7
583-(4-Trifluoromethoxy)9.8

Spectroscopic Characterization

  • 1H NMR: Methyl groups typically resonate at δ 2.3–2.7 ppm (singlet), while aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to fluorine coupling .

  • 13C NMR: The ketone carbonyl resonates near δ 175 ppm, with fluorinated carbons showing characteristic splitting .

Biological Activity and Applications

Antimalarial Efficacy

Quinolones with fluorinated and methylated substituents demonstrate potent antimalarial activity. Compounds like 45 and 46 achieve >80% inhibition of Plasmodium falciparum at 10 μM . Structural analogs of 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one may similarly target parasite dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .

Table 3: In Vivo Antimalarial Activity of Selected Quinolones

CompoundDay 3 PE Inhibition (%)Day 6 PE Inhibition (%)
4585.761.0
4683.969.0
5860.028.8

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator